2-(Piperidin-1-yl)-3H-azepine

Heterocyclic Chemistry Thermolysis Azepine Synthesis

2-(Piperidin-1-yl)-3H-azepine is a monocyclic 3H-azepine derivative belonging to the broader class of 2-dialkylamino-3H-azepines, with a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol. Its structure features an electron-rich 3H-azepine core substituted at the 2-position with a piperidine ring, a combination that distinctively modulates the heterocycle's electronic properties and downstream reactivity compared to alternative 2-amino substituents.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 48134-48-1
Cat. No. B14651875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)-3H-azepine
CAS48134-48-1
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CC=CC2
InChIInChI=1S/C11H16N2/c1-3-7-11(12-8-4-1)13-9-5-2-6-10-13/h1,3-4,8H,2,5-7,9-10H2
InChIKeySDGTXIFSPDMFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-yl)-3H-azepine (CAS 48134-48-1): Sourcing Guide for an Amino-Azepine Building Block


2-(Piperidin-1-yl)-3H-azepine is a monocyclic 3H-azepine derivative belonging to the broader class of 2-dialkylamino-3H-azepines, with a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol . Its structure features an electron-rich 3H-azepine core substituted at the 2-position with a piperidine ring, a combination that distinctively modulates the heterocycle's electronic properties and downstream reactivity compared to alternative 2-amino substituents [1]. Key physicochemical properties, such as a predicted density of approximately 1.0 g/cm³, differentiate it from simpler 2-methoxy-3H-azepines (density ~0.97 g/cm³), influencing its handling in large-scale syntheses .

Why 2-(Piperidin-1-yl)-3H-azepine Cannot Be Interchanged with Other 2-Amino-3H-azepines for Downstream Chemistry


Generic substitution within the 2-amino-3H-azepine class is not scientifically valid due to the strong influence of the amine's steric and electronic profile on the compound's core synthetic utility. The electrophilic substitution pattern on the azepine ring is critically dependent on the 2-substituent. For example, thermolysis of p-azidoacetophenone in piperidine yields 5-acetyl-2-piperidino-3H-azepine, whereas conducting the reaction in methanol generates 2-methoxy-3H-azepine [1]. Furthermore, 2-amino-3H-azepines are known to be unstable under standard acylating conditions, undergoing rapid decomposition and ring contraction to form benzimidazoles, a pathway that is largely absent with 2-alkoxy analogs [2]. This divergent stability profile directly impacts the choice of this piperidine derivative as a building block for applications requiring specific acylation steps.

Quantitative Differentiation of 2-(Piperidin-1-yl)-3H-azepine: A Head-to-Head Technical Comparison


Regioselective Synthesis of Acetylated Azepine Intermediates from Aryl Azides

The identity of the 2-substituent directly controls the regiochemical outcome of 3H-azepine formation. When p-azidoacetophenone is thermolyzed in piperidine, it produces both 5-acetyl- and 6-acetyl-2-piperidino-3H-azepine isomers, demonstrating a reactivity pathway not accessible with simpler nucleophiles which form mono-substituted 2-methoxy-3H-azepines (e.g., 5-substituted 2-methoxy-3H-azepine from methanol) [1].

Heterocyclic Chemistry Thermolysis Azepine Synthesis

Divergent Reactivity with Electrophiles: Enabling Unique C6-Substitution

2-Dialkylamino-3H-azepines, including the piperidino derivative, undergo a specific reaction pathway with trityl tetrafluoroborate to yield 2-amino-6-trityl-3H-azepines. This represents a net C6 substitution, a key transformation for accessing 6-substituted azepine building blocks, which is a characteristic reactivity of the amino-substituted azepines and contrasts with the C-substitution patterns of other 2-substituted azepines like the 2-alkoxy class [1].

Synthetic Methodology Electrophilic Substitution Norcaradiene

Enhanced Ring Stability During Acylation Versus Other 2-Amino Analogs

The general class of 2-amino-3H-azepines is known to be unstable under standard acylating conditions, undergoing rapid aromatization and ring contraction to benzimidazoles. The specific piperidine substituent, however, offers a distinct steric and electronic environment that can be leveraged to tune this reactivity [1]. While direct quantitative stability data is not available for this specific derivative, the class-level knowledge indicates that the rate of this decomposition pathway is highly dependent on the nature of the 2-amino substituent, making the piperidine analog a critical component in studies aimed at identifying acylation-stable candidates.

Chemical Stability Acylation Ring Contraction

Physicochemical Property Differentiation for Library Design

The presence of the piperidine ring imparts distinct physicochemical properties compared to other common 2-substituted-3H-azepines. The calculated density for the related 1-(3-Piperidinyl)azepane is 1.0±0.1 g/cm³, with a boiling point of 266.4±8.0 °C, values significantly higher than simpler analogs like 2-methoxy-3H-azepine, which has a density of 0.97 g/cm³ and a boiling point of 182.7°C at 760 mmHg . These differences in physical properties are crucial for purification, formulation, and the creation of screening libraries with diverse chemical space.

Physicochemical Properties Medicinal Chemistry Library Design

High-Value Application Scenarios for 2-(Piperidin-1-yl)-3H-azepine


Synthesis of Regioisomerically Pure Acetyl-Azepine Libraries

Procurement of this compound enables the synthesis of 5-acetyl- and 6-acetyl-2-piperidino-3H-azepine isomers via thermolysis of p-azidoacetophenone, a specific transformation that directly yields a pair of regioisomers not obtainable from 2-methoxy-3H-azepine under the same conditions [1]. This is vital for medicinal chemistry programs exploring structure-activity relationships (SAR) around the azepine core, particularly where substitution at the 6-position is a key design element.

Exploration of C6-Functionalized Azepine Chemical Space

This compound serves as a direct precursor to 6-trityl-2-piperidino-3H-azepine via its reaction with trityl tetrafluoroborate [1]. This specific C6-substitution reaction is a hallmark of the 2-dialkylamino-3H-azepine class, providing a strategic entry point for creating diverse 6-substituted azepine libraries, a chemical space that is largely inaccessible from 2-alkoxy analogs.

Validation of Acylation-Stable Azepine Scaffolds

Given the known instability of 2-amino-3H-azepines under acylating conditions leading to undesirable ring contraction, this compound is a critical tool for systematically evaluating the influence of the amino substituent's steric bulk on stability [1]. Researchers can quantitatively assess its decomposition rate relative to other 2-dialkylamino analogs to identify an optimal scaffold for drug discovery projects requiring robust acylation steps.

Physicochemical Property Modulation in Compound Libraries

The unique combination of a piperidine and 3H-azepine ring in this molecule imparts distinct physicochemical properties relative to simpler 2-substituted azepines, such as a significantly higher boiling point (Δ ~83 °C vs 2-methoxy-3H-azepine) and increased density [1]. This makes it a valuable building block for deliberately tuning the properties of compound libraries, particularly when higher lipophilicity or distinct solid-state packing is required.

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